Cas no 929402-95-9 (3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one structure
929402-95-9 structure
Product Name:3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
CAS No:929402-95-9
MF:C24H20N2O4
MW:400.426606178284
CID:5427709
Update Time:2025-07-01

3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
    • 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 9,10-dihydro-3-(4-methoxyphenyl)-9-(4-pyridinylmethyl)-
    • 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
    • Inchi: 1S/C24H20N2O4/c1-28-18-4-2-17(3-5-18)21-14-29-24-19(23(21)27)6-7-22-20(24)13-26(15-30-22)12-16-8-10-25-11-9-16/h2-11,14H,12-13,15H2,1H3
    • InChI Key: BCYUUUVAZXOGKM-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C3C(=O)C(C4=CC=C(OC)C=C4)=COC3=C2CN(CC2C=CN=CC=2)C1

3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one Pricemore >>

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Additional information on 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

Introduction to 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one (CAS No. 929402-95-9)

The compound 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one, identified by its CAS number 929402-95-9, represents a fascinating molecule in the realm of medicinal chemistry. This heterocyclic compound features a complex structural framework that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

At the core of this molecule lies a chromeno[8,7-e][1,3]oxazinone scaffold, which is a rare structural motif with potential biological significance. The chromeno ring system is known for its presence in various bioactive natural products and synthetic intermediates. The fusion of the chromene and oxazinone units introduces unique electronic and steric properties that could modulate interactions with biological targets. Specifically, the chromeno[8,7-e][1,3]oxazinone core may contribute to favorable pharmacokinetic profiles and improved binding affinity to enzymes or receptors.

The presence of substituents such as 4-methoxyphenyl and pyridin-4-ylmethyl further enhances the compound's structural complexity and functional diversity. The 4-methoxyphenyl group introduces a hydrophobic pocket along with electronic effects that can influence molecular recognition processes. Meanwhile, the pyridin-4-ylmethyl moiety adds another layer of interaction potential through its nitrogen-rich environment. These features collectively position this compound as a versatile scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more accurate predictions of biological activity for complex molecules like this one. Virtual screening and molecular docking studies suggest that the 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one scaffold could interact with various biological targets implicated in diseases such as cancer and inflammation. For instance, preliminary simulations indicate potential binding to kinases and transcription factors, which are key regulators in cellular signaling pathways.

In the context of oncology research, the structural features of this compound align well with emerging trends in targeted therapy. The combination of a chromeno[8,7-e][1,3]oxazinone core with aromatic substituents may confer selective toxicity against cancer cell lines while minimizing side effects on healthy tissues. Furthermore, the methoxy and pyridine moieties could serve as handles for further derivatization to enhance potency or metabolic stability.

Another exciting aspect of this molecule is its potential application in anti-inflammatory drug development. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune diseases and metabolic disorders. The unique structural motifs present in the 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one scaffold may enable interactions with inflammatory mediators or signaling enzymes. This opens up avenues for designing molecules that can modulate inflammatory responses without triggering off-target effects.

From a synthetic chemistry perspective, 3-(4-methoxyphenyl)-9-(pyridin-4-yl)methyl-4H,,8,9,10,H-chromeno[8,7e][1,3]oxazinone has been synthesized through multi-step organic transformations involving cyclization reactions and functional group interconversions. The synthesis highlights the versatility of modern synthetic methodologies in constructing complex heterocyclic systems. Future efforts may focus on optimizing synthetic routes to improve yield and scalability while maintaining structural integrity.

The pharmacological evaluation of this compound is still in its early stages; however, preliminary data from cell-based assays show encouraging signs of activity against certain disease models. These initial findings underscore the importance of rigorous testing to validate mechanistic hypotheses and establish therapeutic relevance. Collaborative efforts between medicinal chemists, biochemists, and biologists will be crucial in unraveling the full potential of this molecule.

As research progresses, 3-(((methoxy)phenyl)(pyridin)(−((methyl))))−((−((chromeno[((e)])([((7)])])([((1,*3)])])))−((−((oxazinone)))) has the potential to emerge as a lead compound or inspiration for next-generation therapeutics. Its unique structural features combined with promising preclinical data make it an intriguing subject for further investigation within academic laboratories and pharmaceutical companies alike.

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